molecular formula C20H22N4S B5501648 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B5501648
M. Wt: 350.5 g/mol
InChI Key: QWCGQRCDUWPKOQ-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a pyridine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Introduction of the Pyridine Ring: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions might target the pyridine ring or the thiazole ring.

    Substitution: The compound can undergo various substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-OXAZOLE: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-IMIDAZOLE: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-16-5-7-17(8-6-16)20-22-18(15-25-20)14-23-10-12-24(13-11-23)19-4-2-3-9-21-19/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGQRCDUWPKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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